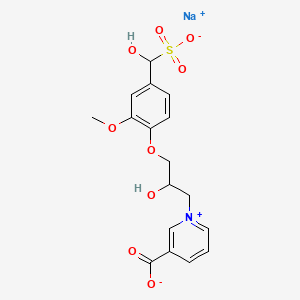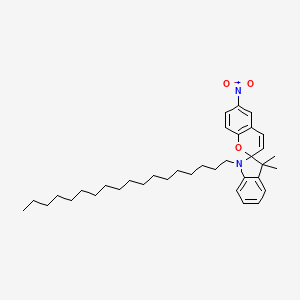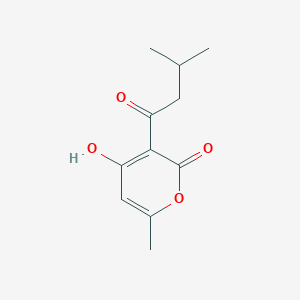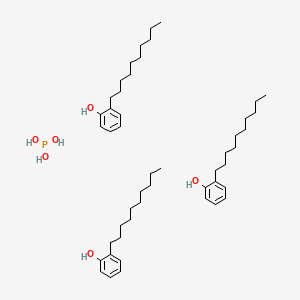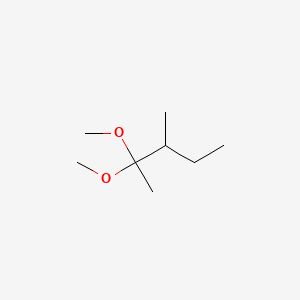
3-Methyl-2-pentanone dimethylacetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-pentanone dimethylacetal is an organic compound with the molecular formula C8H18O2. It is a derivative of 3-Methyl-2-pentanone, where the carbonyl group is replaced by two methoxy groups, forming an acetal. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2-pentanone dimethylacetal can be synthesized through the acid-catalyzed reaction of 3-Methyl-2-pentanone with methanol. The reaction involves the formation of a hemiacetal intermediate, which further reacts with another molecule of methanol to form the acetal. The reaction is typically carried out under acidic conditions to facilitate the nucleophilic addition of methanol to the carbonyl group of 3-Methyl-2-pentanone .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous removal of water to drive the equilibrium towards the formation of the acetal. This can be achieved using techniques such as azeotropic distillation or the use of molecular sieves .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-pentanone dimethylacetal undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid, the acetal can be hydrolyzed back to 3-Methyl-2-pentanone and methanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Acidic Conditions: Hydrolysis and acetal formation are typically carried out under acidic conditions.
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Hydrolysis: 3-Methyl-2-pentanone and methanol.
Oxidation: Corresponding carboxylic acids or other oxidation products.
Scientific Research Applications
3-Methyl-2-pentanone dimethylacetal has several applications in scientific research, including:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-pentanone dimethylacetal involves the nucleophilic addition of methanol to the carbonyl group of 3-Methyl-2-pentanone, followed by the formation of a hemiacetal intermediate. This intermediate then reacts with another molecule of methanol to form the acetal. The reaction is catalyzed by acids, which protonate the carbonyl group, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-pentanone: The parent compound, which is a ketone.
2-Hexanone: An isomer of 3-Methyl-2-pentanone with similar properties.
3-Hexanone: Another isomer with a different carbonyl position.
Uniqueness
3-Methyl-2-pentanone dimethylacetal is unique due to its acetal structure, which provides stability against nucleophilic attack and oxidation. This makes it a valuable protecting group in organic synthesis and a useful intermediate in various chemical processes .
Properties
CAS No. |
72409-06-4 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2,2-dimethoxy-3-methylpentane |
InChI |
InChI=1S/C8H18O2/c1-6-7(2)8(3,9-4)10-5/h7H,6H2,1-5H3 |
InChI Key |
UJUJHPUWUAKXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


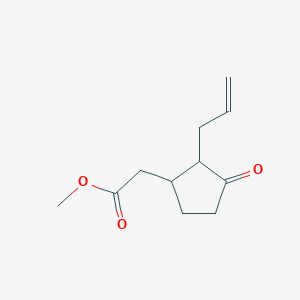
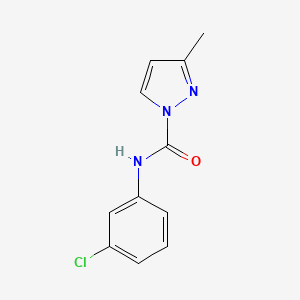

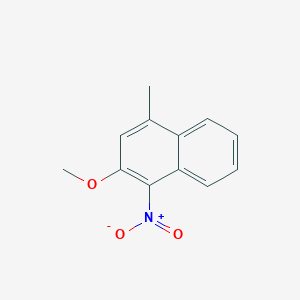
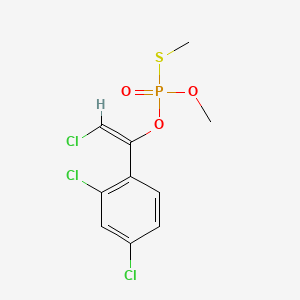

![6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione](/img/structure/B14465795.png)
![Benzamide, n,n'-[[6-(methylthio)-1,3,5-triazine-2,4-diyl]bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B14465799.png)
